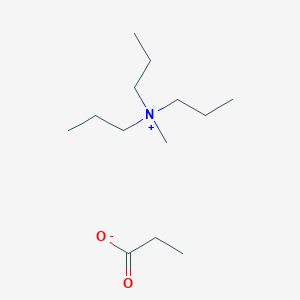
N-Methyl-N,N-dipropylpropan-1-aminium propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N,N-dipropylpropan-1-aminium propanoate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their nitrogen atom, which is bonded to four organic groups, making them positively charged ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dipropylpropan-1-aminium propanoate typically involves a multi-step process. One common method is the alkylation of tertiary amines. The process begins with the reaction of N,N-dipropylpropan-1-amine with methyl iodide to form N-Methyl-N,N-dipropylpropan-1-aminium iodide. This intermediate is then reacted with sodium propanoate to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N-dipropylpropan-1-aminium propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .
Scientific Research Applications
N-Methyl-N,N-dipropylpropan-1-aminium propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-N,N-dipropylpropan-1-aminium propanoate involves its interaction with biological membranes. The positively charged ammonium group allows the compound to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N-propylpropan-1-aminium chloride: Similar in structure but with a chloride ion instead of a propanoate group.
N-Ethyl-N,N-dipropylpropan-1-aminium iodide: Contains an ethyl group instead of a methyl group and an iodide ion.
Uniqueness
N-Methyl-N,N-dipropylpropan-1-aminium propanoate is unique due to its specific combination of alkyl groups and the propanoate ion. This unique structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields .
Properties
CAS No. |
116538-40-0 |
|---|---|
Molecular Formula |
C13H29NO2 |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
methyl(tripropyl)azanium;propanoate |
InChI |
InChI=1S/C10H24N.C3H6O2/c1-5-8-11(4,9-6-2)10-7-3;1-2-3(4)5/h5-10H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
InChI Key |
TYGMXGLQEONTHA-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(CCC)CCC.CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


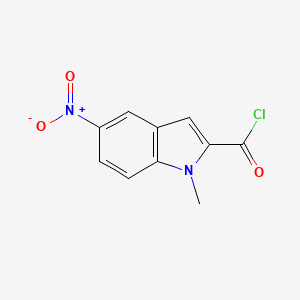
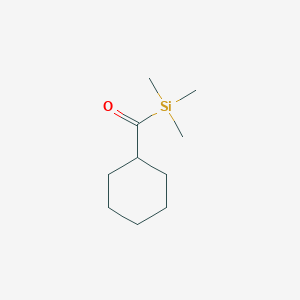
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
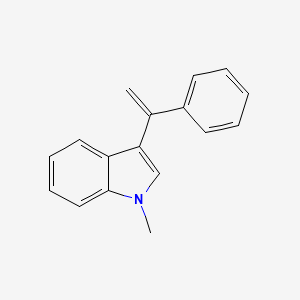
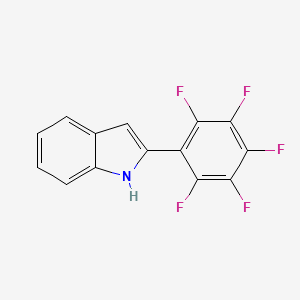
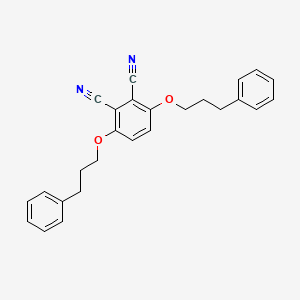
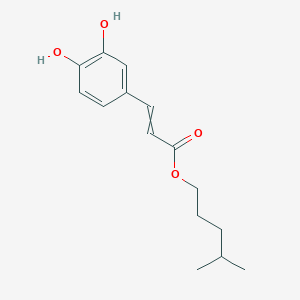
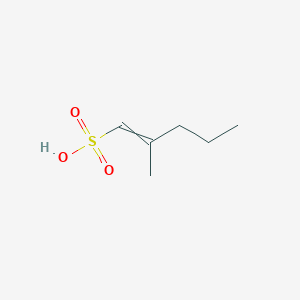
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
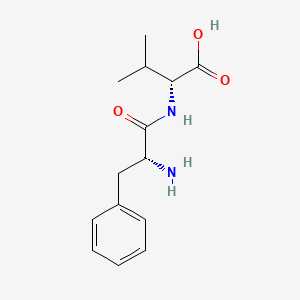

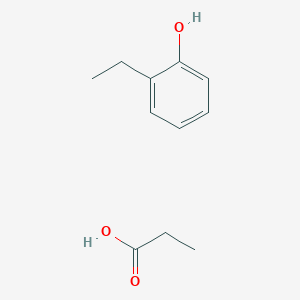

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
